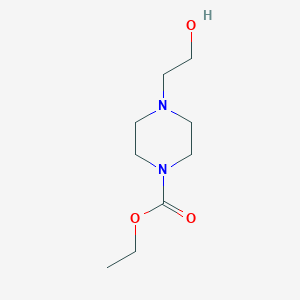

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Piperazine derivatives often undergo nucleophilic substitution at the piperazine nitrogen or hydroxyl group. For example:

-

Bromination : In tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, the hydroxyl group is converted to bromide using carbon tetrabromide and triphenylphosphine in dichloromethane at 20°C (yield: 83.7%) .

-

Functionalization : Ethyl piperazine-1-carboxylate derivatives react with electrophiles (e.g., acyl chlorides) to form amides or esters .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | CBr₄, PPh₃, CH₂Cl₂, 20°C | 4-(2-bromoethyl)piperazine-1-carboxylate | 83.7% | |

| Alkylation | Alkyl halides, base | N-alkylpiperazine derivatives | – |

Condensation and Rearrangement

Piperazine carboxylates participate in condensation reactions. For instance:

-

Rearrangement : Structural isomers of 2-methyl-2-hydroxypropyl piperazine carboxylates undergo thermal rearrangement (70°C or reflux) in aprotic or protic solvents to form thermodynamically stable products .

-

Bis-Adduct Formation : Reactions with isobutylene carbonate and excess piperazine yield bis-adducts, which can be converted back to mono-adducts via reflux .

Protection/Deprotection Strategies

-

Boc Protection : The tert-butoxycarbonyl (Boc) group in tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is removed using trifluoroacetic acid to regenerate the free amine .

-

Ethyl Ester Hydrolysis : Ethyl esters (e.g., ethyl piperazine-1-carboxylate) are hydrolyzed under acidic or basic conditions to carboxylic acids .

Oxidation and Reduction

-

Oxidation : The hydroxyl group in N-(2-hydroxyethyl)piperazine derivatives can be oxidized to ketones or carboxylic acids using Swern oxidation or other oxidants .

-

Reduction : Piperazine nitrogens may undergo reductive amination with aldehydes/ketones .

Key Challenges and Side Reactions

-

Bis-Adduct Formation : Reactions with di-electrophiles (e.g., isobutylene carbonate) risk forming bis-adducts, requiring excess piperazine to suppress side products .

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor higher yields in substitution reactions .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemical Synthesis

EHPC serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it valuable for developing complex molecules.

Synthetic Routes

The synthesis of EHPC typically involves the reaction of piperazine derivatives with ethyl chloroformate and hydroxyethylamine. The general reaction scheme is as follows:

- Step 1 : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate.

- Step 2 : The resulting intermediate is then reacted with 2-hydroxyethylamine to yield EHPC.

Biological Research

EHPC's structural properties make it suitable for various biological applications, particularly in studying enzyme interactions and cellular pathways.

Case Studies

- Cell Culture Applications : EHPC has been utilized in cell culture systems as a buffering agent, similar to HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid), which is widely used for maintaining physiological pH in biological experiments .

- Drug Development : Research indicates that derivatives of EHPC may exhibit therapeutic properties, making it a candidate for drug development in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .

Medicinal Chemistry

In medicinal chemistry, EHPC is investigated for its potential therapeutic effects. Its derivatives are being explored for their roles in drug formulation and development.

Therapeutic Applications

- Antidepressants : Some studies suggest that modifications of EHPC can lead to compounds with antidepressant properties, affecting serotonin receptors .

- Anti-cancer Agents : Research has indicated that certain analogs of EHPC may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Industrial Applications

EHPC is also relevant in various industrial sectors, particularly in the production of agrochemicals and specialty chemicals.

Agrochemical Production

The compound's ability to act as a building block for agrochemical formulations highlights its significance in agricultural research and development. Its derivatives are being studied for their efficacy as herbicides and insecticides .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical processes due to its functional groups and structural properties .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate include 1-(2-hydroxyethyl)piperazine and 1,4-bis(2-hydroxyethyl)piperazine . These compounds share structural similarities and functional groups with this compound.

Uniqueness: this compound is unique due to its specific ethyl ester functional group, which distinguishes it from other piperazine derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Actividad Biológica

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (EPC) is a compound characterized by its unique piperazine ring structure, which is common in various biologically active molecules. This article explores the biological activity of EPC, focusing on its potential applications in medicinal chemistry, including its role as a building block in drug synthesis and its interactions with biological targets.

Chemical Structure and Properties

EPC comprises a six-membered piperazine ring with two nitrogen atoms and functional groups that include an ethyl ester and a hydroxyethyl moiety. The chemical structure can be represented as follows:

Piperazine Ring : Provides a scaffold for various biological activities.

- Hydroxyethyl Group : May enhance solubility and hydrogen bonding interactions.

- Ethyl Ester : Potentially reactive, allowing for further chemical modifications.

Medicinal Chemistry Applications

The piperazine ring is prevalent in numerous pharmacologically active compounds, including antidepressants, anticonvulsants, and antifungals. The presence of EPC's functional groups suggests potential utility in synthesizing novel therapeutic agents. Research indicates that derivatives of piperazine can exhibit diverse biological activities, making EPC a candidate for further exploration in drug development.

Case Study 1: Anti-inflammatory Potential

A recent investigation into piperazine derivatives found that certain modifications led to compounds with strong anti-inflammatory properties. For example, a compound structurally related to EPC demonstrated significant inhibition of inflammatory markers in animal models . This suggests that EPC could be explored as a scaffold for developing anti-inflammatory agents.

Case Study 2: Anticancer Activity

Research on piperazine-based compounds has revealed their potential as anticancer agents. A derivative similar to EPC was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range . This highlights the potential of EPC to be developed into anticancer therapeutics.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Propiedades

IUPAC Name |

ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBJYKMWVCDLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281616 | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-66-9 | |

| Record name | 14000-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.